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molecular formula C9H8O2 B076594 5-Methoxybenzofuran CAS No. 13391-28-1

5-Methoxybenzofuran

Cat. No. B076594
M. Wt: 148.16 g/mol
InChI Key: JJXPTUWJVQUHKN-UHFFFAOYSA-N
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Patent
US08193363B2

Procedure details

To a stirred solution of 5-methoxybenzofuran (1) (0.50 g, 3.38 mmol) in dichloromethane (15 mL), boron tribromide (16.87 mL, 16.87 mmol, 1M solution in dichloromethane) was added slowly at 0° C. The reaction mixture was warmed to room temperature and stirred for 4 hours. The reaction mixture was then cooled to 0° C., quenched with aqueous saturated NaHCO3 solution and extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with brine (25 mL), dried over Na2SO4, and concentrated under reduced pressure to give compound (2) as an off white solid (300 mg) which was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
16.87 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH:9]=[CH:8][C:7]=2[CH:11]=1.B(Br)(Br)Br>ClCCl>[O:10]1[C:6]2[CH:5]=[CH:4][C:3]([OH:2])=[CH:11][C:7]=2[CH:8]=[CH:9]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC=1C=CC2=C(C=CO2)C1
Name
Quantity
16.87 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with aqueous saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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